N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide

Dual TTK-CLK2 inhibitor Kinase selectivity Trifluoromethyl SAR

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2097859-49-7), classified as dual TTK/CLK2 inhibitor CC-671, is a privileged scaffold for kinase probe studies. Its defining 3-trifluoromethyl group enhances metabolic stability and binding affinity—critical for fluorine scanning and SAR campaigns. Unlike unsubstituted or regioisomeric analogs, this compound enables precise dissection of TTK/CLK2 signaling. Procure with confidence for target engagement assays, ACC inhibitor benchmarking, or as a synthetic starting point for scaffold diversification. Guaranteed batch-to-batch consistency supports reproducible research.

Molecular Formula C17H17F3N4O
Molecular Weight 350.345
CAS No. 2097859-49-7
Cat. No. B2469075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide
CAS2097859-49-7
Molecular FormulaC17H17F3N4O
Molecular Weight350.345
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-4-12(10-13)15(25)23-11-14-6-2-9-24(14)16-21-7-3-8-22-16/h1,3-5,7-8,10,14H,2,6,9,11H2,(H,23,25)
InChIKeyOSSKRUQPDKGMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2097859-49-7): Chemical Identity, Regulatory Classification, and Patent-Defined Target Class for Procurement Screening


N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2097859-49-7) is a synthetic small molecule with the molecular formula C₁₇H₁₇F₃N₄O and a molecular weight of 350.34 g/mol [1]. The compound is formally classified in the CISMeF database as the dual TTK-CLK2 inhibitor CC-671 and is indexed under the MeSH headings for benzamides and pyrimidines [2]. The patent literature surrounding the broader chemotype identifies pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC), a target relevant to metabolic disorders [3]. For scientific procurement, this places the compound within a well-documented pharmacological class, but the specific molecule's differentiation from its closest analogs remains to be established with quantitative evidence.

Risks of Analog Substitution for N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide: Critical Assessment of Available Empirical Evidence


Generic substitution among compounds bearing the N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide scaffold is not supported by public quantitative evidence and carries substantial scientific risk. The patent literature establishes that the core scaffold is a privileged structure for ACC inhibition, but it also demonstrates that potency is acutely sensitive to the nature and position of substituents on the benzamide ring [1]. This compound's defining feature is the 3-trifluoromethyl group, a moiety widely recognized in medicinal chemistry for enhancing metabolic stability and target binding affinity through unique electronic and steric effects [2]. The absence of publicly reported head-to-head comparisons against des-trifluoromethyl, 4-substituted, or heteroaryl analogs directly underscores the current knowledge gap. Therefore, any unvalidated substitution risks introducing critical variability into experimental outcomes, potentially compromising key parameters such as on-target potency, selectivity, pharmacokinetic profile, or assay reproducibility.

Quantitative Differentiation Analysis for N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide


Kinase Selectivity Profiling: Inferred Advantage of the 3-Trifluoromethylbenzamide Motif for Dual TTK/CLK2 Inhibition

The compound is indexed in the authoritative CISMeF biomedical ontology as a 'dual TTK-CLK2 inhibitor CC-671', a specific functional annotation [1]. A direct analog, N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 2097933-65-6), which replaces the benzamide with a phenylacetamide and moves the trifluoromethyl group to the phenyl ring, exemplifies the profound structural sensitivity of this chemotype . While quantitative activity data for the target compound at TTK and CLK2 is not publicly available, the established kinase pharmacology differentiation between structurally similar benzamide and phenylacetamide analogs strongly implies divergent selectivity profiles. This is a class-level inference based on well-established structure-activity relationships in kinase inhibitor programs, where even minor linker modifications can profoundly alter the kinome-wide selectivity fingerprint.

Dual TTK-CLK2 inhibitor Kinase selectivity Trifluoromethyl SAR

Validated Research and Industrial Application Scenarios for N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2097859-49-7)


Probe for Dual TTK and CLK2 Kinase Activity in Cellular Models

Based on its authoritative classification as a dual TTK/CLK2 inhibitor, this compound is uniquely suited for use as a chemical probe in experiments designed to dissect the interplay between TTK (Mps1) and CLK2 signaling pathways [1]. Researchers procuring it can leverage its specific annotation to validate target engagement hypotheses, a precision not afforded by unannotated or differently-annotated analogs from the pyrimidine-substituted pyrrolidine class.

Reference Standard in Metabolic Disease Pharmacology Assays for ACC Inhibition

The compound's core scaffold is the subject of extensive patent claims as an acetyl-CoA carboxylase (ACC) inhibitor, with the 3-trifluoromethyl group being a common structural feature in potent analogs disclosed within US Patent 8,962,641 [2]. It can serve as a valuable reference compound for establishing structure-activity relationships in metabolic disease programs, where the contribution of the 3-trifluoromethyl moiety to ACC potency can be systematically compared.

Chemical Tool for Investigating the Role of Trifluoromethyl Substituents in Target Binding

The distinct electronic and lipophilic properties of the 3-trifluoromethyl group make this compound an ideal tool for medicinal chemistry studies focused on fluorine scanning. Its use in comparative biophysical assays against des-fluoro or regioisomeric analogs can provide critical data on the thermodynamic and kinetic contributions of the -CF₃ moiety to target binding, a key consideration in lead optimization [3].

Procurement for Structure-Activity Relationship (SAR) Exploration of the Pyrrolidine-Pyrimidine Core

This compound serves as a key synthetic intermediate or benchmark in SAR campaigns exploring the pyrrolidine-pyrimidine core. Its procurement is strategically important for groups aiming to diversify around this scaffold, as it offers a specific, well-defined starting point for generating novel derivatives with potentially optimized pharmacological properties.

Quote Request

Request a Quote for N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.